8-Chloro-3-methoxy-1,7-naphthyridine
Overview
Description
8-Chloro-3-methoxy-1,7-naphthyridine is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It is a powder that is stored at a temperature of 4°C .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 8-Chloro-3-methoxy-1,7-naphthyridine, has been achieved through various methods. These include multicomponent reactions, the Friedländer approach using a green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 8-Chloro-3-methoxy-1,7-naphthyridine is represented by the InChI code 1S/C9H7ClN2O/c1-13-7-4-6-2-3-11-9(10)8(6)12-5-7/h2-5H,1H3 .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .Physical And Chemical Properties Analysis
8-Chloro-3-methoxy-1,7-naphthyridine is a powder with a molecular weight of 194.62 . It is stored at a temperature of 4°C .Scientific Research Applications
Anticancer Properties
“8-Chloro-3-methoxy-1,7-naphthyridine” is a type of 1,6-naphthyridines, which are known for their pharmacological activities . Specifically, they have been found to have anticancer properties . The anticancer activity of 1,6-naphthyridines has been studied on different cancer cell lines .
Anti-HIV Properties
In addition to their anticancer properties, 1,6-naphthyridines also have anti-HIV (Human Immunodeficiency Virus) properties . This makes “8-Chloro-3-methoxy-1,7-naphthyridine” a potential compound for HIV treatment research .
Antimicrobial Properties
“8-Chloro-3-methoxy-1,7-naphthyridine” also has antimicrobial properties . This means it can be used in the development of new antimicrobial agents .
Analgesic Properties
1,6-naphthyridines, including “8-Chloro-3-methoxy-1,7-naphthyridine”, have been found to have analgesic (pain-relieving) properties . This suggests potential applications in pain management .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties . This could make it useful in the treatment of various inflammatory diseases .
Antioxidant Properties
Finally, “8-Chloro-3-methoxy-1,7-naphthyridine” has antioxidant properties . Antioxidants are crucial in protecting the body from damage by free radicals, and this property could have numerous health benefits .
Mechanism of Action
Target of Action
Naphthyridines, the core structure of this compound, are known to interact with a variety of biological targets .
Mode of Action
Naphthyridines are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .
Biochemical Pathways
Naphthyridines have been associated with a wide range of biological applications, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Pharmacokinetics
The compound’s molecular weight (19462) suggests it may have suitable properties for oral bioavailability .
Result of Action
Naphthyridines have been associated with a variety of pharmacological activities, suggesting that they may have diverse cellular effects .
Action Environment
The compound’s storage temperature is recommended to be 4°c, suggesting that it may be sensitive to heat .
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-chloro-3-methoxy-1,7-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-7-4-6-2-3-11-9(10)8(6)12-5-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYMYAWZLXRXCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1)C=CN=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-methoxy-1,7-naphthyridine |
Synthesis routes and methods
Procedure details
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